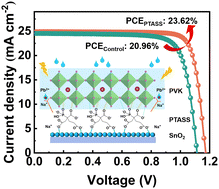Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†
Journal of Materials Chemistry C Pub Date: 2023-10-06 DOI: 10.1039/D3TC02455E
Abstract
The non-radiative recombination caused by perovskite and its relevant interfaces greatly impedes further improvement of the efficiency and stability of PSCs, hindering their further commercialization. Herein, we introduce a straightforward and effective approach to elevate the performance of SnO2-based planar PSCs by using 2-phosphonobutane-1,2,4-tricarboxylic acid sodium salt (PTASS) to modify the buried interface between SnO2 and the perovskite. The carrier extraction was greatly enhanced after the PTASS modification, owing to the better matching of energy levels at the interface between the SnO2 electron transport layer (ETL) and the perovskite material. The interfacial contact between SnO2 ETL and perovskite was also significantly improved. Consequently, the PTASS-optimized PSCs achieved a high efficiency of 23.62% with negligible hysteresis, and the stability of the corresponding device was also greatly elevated. In addition to interface modification and defect passivation, the PTASS modification was also beneficial for preventing lead ions leaking from damaged devices, which was crucial for promoting the commercialization progress of PSCs.


Recommended Literature
- [1] A high conductivity oxide–sulfide composite lithium superionic conductor†
- [2] Optimization for visible light photocatalytic water splitting: gold-coated and surface-textured TiO2 inverse opal nano-networks†
- [3] Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†
- [4] Nanoscale CuO solid-electrolyte-based conductive-bridging-random-access-memory cell operating multi-level-cell and 1selector1resistor†
- [5] Acid-catalyzed three-component addition of carbonyl compounds with 1,2,3-triazoles and indoles†
- [6] Reaction mechanism of the selective reduction of CO2 to CO by a tetraaza [CoIIN4H]2+ complex in the presence of protons†
- [7] Enzymatic approaches to site-selective oxidation of quinoline and derivatives
- [8] Examining changes in cellular communication in neuroendocrine cells after noble metal nanoparticle exposure†
- [9] Microparticle self-assembly induced by travelling surface acoustic waves†
- [10] Self-healing, superhydrophobic coating based on mechanized silica nanoparticles for reliable protection of magnesium alloys†










